3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide
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Overview
Description
3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is a complex organic compound characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide typically involves the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The subsequent amide formation can be achieved using reagents like thionyl chloride or carbodiimides to activate the carboxylic acid group, followed by reaction with the appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3,5-dibromo-2-hydroxybenzamide: Lacks the dichlorophenyl group, resulting in different chemical and biological properties.
N-(2,5-dichlorophenyl)-2-hydroxybenzamide: Lacks the bromine atoms, leading to reduced reactivity and different applications.
3,5-dichloro-N-(2,5-dibromophenyl)-2-hydroxybenzamide: Has reversed positions of bromine and chlorine atoms, affecting its reactivity and interaction with molecular targets.
Uniqueness
3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C13H7Br2Cl2NO2 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br2Cl2NO2/c14-6-3-8(12(19)9(15)4-6)13(20)18-11-5-7(16)1-2-10(11)17/h1-5,19H,(H,18,20) |
InChI Key |
IACFWPGNIZWEIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl |
Origin of Product |
United States |
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